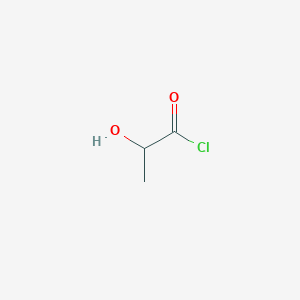

2-Hydroxypropanoyl chloride

Description

The exact mass of the compound this compound is 107.9978071 g/mol and the complexity rating of the compound is 61.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(5)3(4)6/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVUWQBXZZWUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the properties of 2-hydroxypropanoyl chloride

An In-depth Technical Guide to the Properties of 2-Hydroxypropanoyl Chloride

Authored by a Senior Application Scientist

Abstract

This compound, also known as lactoyl chloride, is a bifunctional organic compound of considerable interest in synthetic chemistry. Its structure, which incorporates both a highly reactive acyl chloride and a secondary hydroxyl group, makes it a valuable and versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and polymer industries. This guide provides a comprehensive technical overview of its chemical and physical properties, stereochemical significance, synthesis, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage this reagent in their work. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles.

Core Molecular Properties and Structure

This compound (CAS No. 61882-51-7) is a chiral molecule possessing a stereocenter at the second carbon atom. This chirality is a critical feature, giving rise to two distinct enantiomers: (R)- and (S)-2-hydroxypropanoyl chloride. While these enantiomers share identical physical properties, their differential interaction with other chiral molecules is of paramount importance in biological systems and asymmetric synthesis.[1]

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These data are essential for experimental design, stoichiometric calculations, and safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Lactyl chloride, Lactic acid chloride | [2][3] |

| CAS Number | 61882-51-7 | [3] |

| Molecular Formula | C₃H₅ClO₂ | [2][3] |

| Molecular Weight | 108.52 g/mol | [2][3] |

| Canonical SMILES | CC(C(=O)Cl)O | [2][3] |

| InChI Key | HGVUWQBXZZWUGD-UHFFFAOYSA-N | [2][3] |

Stereochemistry: The Significance of Enantiopurity

The presence of a stereocenter means that this compound exists as a pair of non-superimposable mirror images.[1] In drug development, the biological activity of a molecule can be highly dependent on its absolute stereochemistry. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1]

The ability to use enantiomerically pure (R)- or (S)-2-hydroxypropanoyl chloride provides a direct method for introducing a specific stereocenter into a target molecule. This control is crucial for synthesizing stereochemically pure active pharmaceutical ingredients (APIs), ensuring both efficacy and safety.

Synthesis and Purification

The synthesis of this compound is challenging due to the presence of the reactive hydroxyl group, which can lead to undesired side reactions, such as polymerization or self-esterification.[1] The most common approach involves the chlorination of lactic acid using a suitable agent.

Recommended Synthetic Protocol: Chlorination with Thionyl Chloride

This protocol describes a standard laboratory procedure for converting lactic acid to this compound. The choice of thionyl chloride is based on its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[1]

Causality: The reaction must be conducted under strictly anhydrous conditions. Any moisture will lead to the rapid hydrolysis of the acyl chloride product back to lactic acid.[3] The use of an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this.

Step-by-Step Methodology:

-

Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The entire apparatus must be under a positive pressure of an inert gas.

-

Reagents: In the flask, place a solution of lactic acid (1.0 equivalent) in an anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether).

-

Reaction: Cool the flask to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, ~1.1 equivalents) dropwise from the dropping funnel to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by taking small aliquots (and carefully quenching them) for analysis by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Workup: Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. Caution: This step must be performed in a well-ventilated fume hood as the vapors are corrosive and toxic.

-

Purification: The crude this compound is typically purified by vacuum distillation to yield the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Transformations

The synthetic utility of this compound stems from its dual functionality. The acyl chloride is a potent electrophile, while the hydroxyl group can act as a nucleophile. This allows for a diverse range of chemical transformations.

Nucleophilic Acyl Substitution

The acyl chloride group is the primary site of reactivity, readily undergoing nucleophilic acyl substitution.[1] This is the most common class of reactions for this compound.

-

Hydrolysis: Reacts violently with water to produce lactic acid and hydrochloric acid.[3][4] This underscores the need for stringent anhydrous handling conditions.

-

Esterification: Reacts with alcohols (R'-OH) to form lactate esters. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Amidation: Reacts with primary or secondary amines (R'-NH₂ or R'₂NH) to yield N-lactoyl amides. Two equivalents of the amine are often used, with one acting as the nucleophile and the other as the base.

-

Reduction: Can be reduced to the corresponding alcohol, 1,2-propanediol (propylene glycol), using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3]

Caption: Key nucleophilic substitution reactions.

Reactions of the Hydroxyl Group

The secondary hydroxyl group can also participate in reactions. To achieve selectivity, it is often necessary to protect this group before performing reactions at the acyl chloride center.

-

Protection: The hydroxyl group can be protected, for example, by acetylation with acetyl chloride to form 2-acetoxypropionyl chloride.[1][5] This allows the acyl chloride to react selectively. The protecting group can be removed later in the synthetic sequence.

-

Intra- and Intermolecular Reactions: The hydroxyl group of one molecule can potentially react with the acyl chloride of another, leading to the formation of dimers or oligomers. This reactivity is a key consideration in the synthesis of polylactic acid (PLA), a biodegradable polymer, although PLA is more commonly synthesized from lactide.[1]

Spectroscopic Characterization

While a comprehensive public database of spectra is limited, the structural features of this compound allow for the prediction of its key spectroscopic signatures, which are vital for reaction monitoring and quality control.

-

¹H NMR: Expected signals would include a doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and a broad singlet for the hydroxyl (OH) proton. The chemical shifts would be influenced by the adjacent electron-withdrawing groups.

-

¹³C NMR: Three distinct carbon signals are expected: one for the methyl carbon, one for the methine carbon bonded to the hydroxyl group, and one for the highly deshielded carbonyl carbon of the acyl chloride.

-

Infrared (IR) Spectroscopy: Key absorption bands would be a strong C=O stretch for the acyl chloride (typically ~1780-1815 cm⁻¹), a broad O-H stretch (~3200-3600 cm⁻¹), and a C-Cl stretch (~650-850 cm⁻¹).

Handling, Storage, and Safety

As with all acyl chlorides, this compound is a hazardous chemical that must be handled with appropriate precautions by trained personnel.[3]

Causality: The high reactivity of the acyl chloride functional group is the root cause of its hazardous nature. Its violent reaction with water and other nucleophiles necessitates careful handling to prevent uncontrolled exothermic reactions and the release of corrosive HCl gas.[4]

| Hazard Category | Description & Precautionary Measures | Source |

| Corrosivity | Highly corrosive. Can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. | [3][4] |

| Reactivity | Reacts violently with water, alcohols, bases, and amines.[3][4] All experiments must be conducted under strictly anhydrous conditions in a well-ventilated chemical fume hood. | [4] |

| Toxicity | Toxic upon inhalation, ingestion, or skin contact.[3] Avoid breathing vapors. Ensure adequate ventilation. | [3] |

| Flammability | Highly flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. | [4] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. | [4] |

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical science.

-

Pharmaceutical Synthesis: It serves as a key building block for introducing the lactoyl moiety into complex molecules. This is particularly relevant for creating chiral APIs where specific stereochemistry is required for biological activity.[3]

-

Polymer Chemistry: It is a potential precursor in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with widespread applications in medicine and packaging.[1]

-

Agrochemicals: Used as an intermediate in the synthesis of new pesticides and herbicides.[3]

-

Biological Research: Employed in the preparation of novel, biologically active molecules for probing cellular pathways and mechanisms.[3] For instance, related hydroxy-acyl chlorides are used to synthesize inhibitors of enzymes like Tumor Necrosis Factor-alpha (TNF-α).[6][7]

Conclusion

This compound is a reagent of significant strategic importance in modern organic synthesis. Its value is defined by its chiral nature and its dual chemical functionality, which allows for the controlled and selective construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is essential for any scientist seeking to effectively and safely utilize this compound in their research and development endeavors. The ongoing exploration of its synthetic applications continues to open new avenues for innovation in drug discovery and materials science.

References

-

This compound | C3H5ClO2 | CID 18362554 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Acetyl (s)-lactyl chloride | C5H7ClO3 | CID 129717411 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (2023-09-11). Education Resources Information Center. Retrieved January 8, 2026, from [Link]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - OpenReview. (n.d.). OpenReview.net. Retrieved January 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C3H5ClO2 | CID 18362554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 61882-51-7 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. Acetyl (s)-lactyl chloride | C5H7ClO3 | CID 129717411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-Hydroxypropanoyl Chloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2-Hydroxypropanoyl Chloride

Introduction

2-Hydroxypropanoyl chloride, also known as lactyl chloride, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, which incorporates both a highly reactive acyl chloride and a secondary hydroxyl group, makes it a versatile and valuable chiral building block. The presence of a stereocenter at the C2 position further enhances its utility, providing a direct route for the introduction of specific stereochemistry in the synthesis of complex molecules. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 61882-51-7 | [1][2][3] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Lactyl chloride, Propanoyl chloride, 2-hydroxy- | [3] |

| Molecular Formula | C₃H₅ClO₂ | [2][3] |

| Molecular Weight | 108.52 g/mol | [1][2][3] |

| Canonical SMILES | CC(C(=O)Cl)O | [2] |

| InChI Key | HGVUWQBXZZWUGD-UHFFFAOYSA-N | [1][3] |

| Appearance | Colorless liquid with a pungent odor | [2] |

The Significance of Chirality: (R)- and (S)-Enantiomers

This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-hydroxypropanoyl chloride and (S)-2-hydroxypropanoyl chloride.[1] While these enantiomers share identical physical properties like boiling point and density, their three-dimensional arrangement is distinct.[1]

This stereochemical feature is of paramount importance in pharmaceutical and biological applications. Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a chiral drug.[1][4] This can result in one enantiomer exhibiting the desired therapeutic activity while the other may be inactive or even cause adverse effects.[1] Consequently, the ability to perform asymmetric synthesis—producing a single, desired enantiomer—is crucial in modern drug development.[1][5][6][7][8] The use of enantiomerically pure (R)- or (S)-2-hydroxypropanoyl chloride provides a powerful tool for introducing a defined stereocenter into a target molecule, ensuring the final product possesses the correct absolute stereochemistry for its intended biological function.[1]

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dominated by the high electrophilicity of the carbonyl carbon, a characteristic feature of acyl chlorides. [1][9]This makes it highly susceptible to attack by nucleophiles through a nucleophilic acyl substitution mechanism. [1][10][11][12]

Nucleophilic Acyl Substitution Mechanism

This reaction proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. [1][10]2. Elimination : The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being an excellent leaving group, is expelled. [10]

Caption: Nucleophilic acyl substitution mechanism.

Key Reactions:

-

Hydrolysis : Reacts vigorously with water to form lactic acid and hydrochloric acid. [2]This necessitates handling under anhydrous conditions.

-

Esterification : Reacts readily with alcohols to form lactate esters. [1][2][13]This is a common application in organic synthesis. A weak base like pyridine is often added to neutralize the HCl byproduct. [1]* Amidation : Reacts with ammonia and primary or secondary amines to yield the corresponding lactate amides. [2][13]

Reactivity of the Hydroxyl Group

The presence of the hydroxyl group offers a second site for reaction. To achieve selective reactions at the acyl chloride center, the hydroxyl group can be protected using a suitable protecting group (e.g., by acetylation to form 2-acetoxypropionyl chloride). [1]The protecting group can be removed in a subsequent step to reveal the hydroxyl group for further functionalization. This strategy allows for the stepwise and controlled construction of complex molecules. [1]

Applications in Research and Drug Development

The dual functionality and inherent chirality of this compound make it a valuable intermediate in several fields:

-

Pharmaceutical Synthesis : It serves as a key building block for introducing the chiral lactate moiety into active pharmaceutical ingredients (APIs). [2]The stereochemistry of this unit can be critical for the drug's efficacy and safety profile. [1][4]* Agrochemical Development : It is used in the synthesis of novel herbicides and pesticides where specific molecular architectures are required for biological activity.

-

Polymer Chemistry : It is a precursor to lactide, the cyclic diester monomer used in the production of polylactic acid (PLA), a biodegradable and biocompatible polymer with numerous medical and commercial applications. [1]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : This is a crucial technique for identifying acyl chlorides. A strong, characteristic carbonyl (C=O) stretching absorption is typically observed at a high frequency, around 1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the overall structure, including the presence of the methyl, methine, and hydroxyl groups.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

Safe Handling, Storage, and Disposal

Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling this compound.

Safety Precautions:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat. [14][15]* Ventilation : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors. [14][15]Acyl chlorides are lachrymatory (cause tearing) and can severely damage mucous membranes and the respiratory system. [15]* Anhydrous Conditions : Handle under an inert atmosphere (nitrogen or argon) to prevent decomposition by atmospheric moisture. [1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other nucleophiles. [15]* The container should be stored under an inert atmosphere to maintain the integrity of the compound.

Spills and Disposal:

-

Quenching : Small spills or residual reagent can be carefully quenched by slow addition to a stirred solution of a weak nucleophile like isopropanol or methanol, followed by cautious addition of water. [14][16]This should be done in a fume hood, as the reaction generates HCl gas.

-

Neutralization : The resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to local regulations. [16]

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a highly versatile and reactive chiral building block with significant applications in organic synthesis, particularly in the pharmaceutical and polymer industries. Its bifunctional nature, combining a reactive acyl chloride with a hydroxyl group, allows for complex molecular construction through carefully designed synthetic strategies. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

-

PubChem. (n.d.). 3-Hydroxypropanoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). s-PLA Supplementary Information V6. Retrieved from [Link]

-

PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.

-

Quora. (2023, April 19). Why is 2-hydroxypropanoic acid a stereoisomer?. Retrieved from [Link]

-

KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Study With Us. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

-

Acta Pharma Reports. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Hydroxybutyric acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 61882-51-7 [smolecule.com]

- 3. This compound | C3H5ClO2 | CID 18362554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmtech.com [pharmtech.com]

- 8. pharma.researchfloor.org [pharma.researchfloor.org]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 15. download.basf.com [download.basf.com]

- 16. kgroup.du.edu [kgroup.du.edu]

A Technical Guide to the Synthesis of 2-Hydroxypropanoyl Chloride: Strategies, Challenges, and the Practical Imperative of Hydroxyl Protection

Abstract

This technical guide provides a comprehensive analysis of the synthesis of 2-hydroxypropanoyl chloride (lactyl chloride) from lactic acid, a critical chiral building block in pharmaceutical and polymer sciences. We delve into the inherent chemical challenges posed by the bifunctional nature of lactic acid, which renders direct chlorination routes problematic due to competitive and rapid side reactions. This guide establishes that a hydroxyl-protection strategy, specifically acetylation, is the most scientifically sound and industrially viable method. We present a detailed, two-step protocol for the synthesis of the stable and versatile intermediate, 2-acetoxypropionyl chloride (O-acetyl-lactyl chloride), covering reaction mechanisms, optimization, and safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.

Part 1: The Core Challenge of Direct Synthesis

The direct conversion of lactic acid to this compound is deceptively complex. While the transformation of a carboxylic acid to an acyl chloride is a standard organic reaction, the presence of a secondary hydroxyl group on the adjacent carbon in lactic acid introduces significant complications.[1]

The Inherent Reactivity of Lactic Acid

Lactic acid possesses two nucleophilic centers: the hydroxyl group and the carbonyl oxygen of the carboxylic acid. Upon conversion of the carboxylic acid to the highly electrophilic acyl chloride, the proximate hydroxyl group becomes a potent intramolecular nucleophile.

This bifunctionality leads to two primary, yield-destroying side reactions:

-

Intermolecular Esterification: One molecule of newly formed this compound can be attacked by the hydroxyl group of another lactic acid molecule (or another acyl chloride molecule), initiating a chain reaction that leads to the formation of polylactic acid (PLA) oligomers and polymers.[1]

-

Intramolecular Esterification (Lactide Formation): Two molecules of lactic acid can condense to form a linear dimer, which can then cyclize. More directly, the intermolecular reaction between two molecules of this compound (one acting as the acylating agent, the other as the alcohol) can lead to the formation of lactide, the cyclic diester of lactic acid.[1]

These side reactions are not minor inconveniences; they are often the dominant pathways, making the isolation of pure this compound in meaningful yields via direct chlorination practically unfeasible.

Part 2: The Protecting Group Strategy: A Viable Synthetic Route

To circumvent the issues of self-reaction, a protecting group strategy is essential.[2][3] This involves temporarily masking the reactive hydroxyl group, allowing for the clean conversion of the carboxylic acid to the acyl chloride. The acetyl group (Ac) is an ideal choice for this purpose due to its ease of introduction, stability under chlorination conditions, and the extensive documentation of its use in this specific synthesis.[4][5][6][7][8]

The overall strategy is a two-step process:

-

Protection: Acetylation of the lactic acid hydroxyl group to form 2-acetoxypropanoic acid.

-

Chlorination: Conversion of the protected acid to 2-acetoxypropionyl chloride.

Step 1: Synthesis of 2-Acetoxypropanoic Acid (Acetylation)

The hydroxyl group of lactic acid is acetylated to form an ester. This transformation effectively deactivates its nucleophilicity, preventing it from interfering with the subsequent chlorination step. Acetic anhydride is a common and efficient acetylating agent for this purpose.[5][9][10][11]

Disclaimer: This protocol is a synthesis of established procedures and should be performed by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |

| (S)-Lactic Acid | C₃H₆O₃ | 90.08 | ~85-90% aq. soln. | 1.0 equiv | Starting material. |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | >98% | 1.1 - 1.4 equiv | Acetylating agent and dehydrating agent. |

| Acetic Acid | CH₃COOH | 60.05 | Glacial | - | Can be used as a solvent.[5][10] |

Procedure:

-

Water Removal (Optional but Recommended): For commercial aqueous lactic acid solutions, water can be removed azeotropically with a suitable solvent like toluene or by distillation under reduced pressure if starting with a high concentration. Alternatively, industrial processes may feed the aqueous solution directly into a distillation column with acetic acid.[10][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge the (S)-lactic acid.

-

Acetylation: Slowly add acetic anhydride to the lactic acid. The reaction is often exothermic. The molar ratio of acetic anhydride to lactic acid is typically between 1.1:1 and 1.4:1.[10] The reaction can be run neat or in a solvent like acetic acid.[5]

-

Reaction Conditions: Heat the mixture, typically between 30°C and 60°C, and stir for several hours until the reaction is complete (monitored by TLC or GC).[10]

-

Work-up and Isolation: The resulting 2-acetoxypropanoic acid can be isolated by distilling off the excess acetic anhydride and the acetic acid byproduct under reduced pressure.[5] The crude product is often of sufficient purity for the next step.

Part 3: Chlorination of 2-Acetoxypropanoic Acid

With the hydroxyl group safely protected, the carboxylic acid can be cleanly converted to the acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed, driving the reaction to completion.[13][14] Oxalyl chloride is another excellent alternative, often allowing for milder reaction conditions.[15][16][17][18][19]

Comparison of Chlorinating Agents:

| Reagent | Formula | Byproducts | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Inexpensive, volatile byproducts.[13] | Can sometimes lead to side reactions or require higher temperatures.[15] |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Milder conditions, very clean reactions, all byproducts are gaseous.[15][17] | More expensive, highly toxic.[15][18] |

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), and an addition funnel, place the crude or purified 2-acetoxypropanoic acid. The system should be under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical.

-

Reagent Addition: Add thionyl chloride (typically 1.5 to 2.0 equivalents) dropwise to the stirred acid at room temperature or while cooling in an ice bath.[20] The reaction will evolve gas.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically heated to reflux (around 70-80°C) for 2-3 hours to ensure complete conversion.[20] The progress can be monitored by the cessation of gas evolution.

-

Isolation and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude (S)-2-acetoxypropionyl chloride is then purified by fractional distillation under high vacuum to yield a pure product.[5][12][21]

Part 4: The True Nature of this compound

It is crucial for the practicing scientist to understand that (S)-2-acetoxypropionyl chloride is the stable, isolable, and synthetically useful product that results from this sequence.[5][10] The direct target, this compound, is best considered a transient or unstable intermediate.

Attempting to deprotect the acetyl group from 2-acetoxypropionyl chloride is chemically infeasible. The conditions required for acetyl group removal, typically strong acid or base, are incompatible with the highly reactive acyl chloride functional group.[8][22][23]

-

Basic conditions (e.g., sodium methoxide) would lead to nucleophilic attack at the acyl chloride.

-

Acidic aqueous conditions would cause immediate hydrolysis of the acyl chloride back to the carboxylic acid.[24]

Therefore, for applications requiring the introduction of the 2-hydroxypropanoyl moiety, the standard and authoritative approach is to use the protected 2-acetoxypropionyl chloride as the acylating agent, followed by a subsequent deprotection of the acetyl group on the final target molecule.

Part 5: Critical Safety and Handling Considerations

The reagents used in this synthesis are hazardous and require strict safety protocols. All operations must be conducted in a well-ventilated chemical fume hood.

| Substance | CAS Number | Key Hazards | Recommended PPE |

| Thionyl Chloride | 7719-09-7 | Toxic if inhaled, causes severe skin burns and eye damage, reacts violently with water.[20][25] | Chemical-resistant gloves, splash goggles, face shield, lab coat. |

| Oxalyl Chloride | 79-37-8 | Highly toxic, corrosive, reacts violently with water to produce toxic gases (CO, HCl).[15][18] | Chemical-resistant gloves, splash goggles, face shield, lab coat. |

| Acetic Anhydride | 108-24-7 | Flammable, harmful if swallowed or inhaled, causes severe skin burns and eye damage.[26] | Chemical-resistant gloves, splash goggles, lab coat. |

| O-Acetyl-Lactyl Chloride | 36394-75-9 | Corrosive, lachrymator, moisture-sensitive. Assumed to have hazards similar to other acyl chlorides.[27] | Chemical-resistant gloves, splash goggles, lab coat. |

Handling Precautions:

-

Inert Atmosphere: Reactions involving thionyl chloride or oxalyl chloride must be conducted under an inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric moisture.[28]

-

Quenching: Excess chlorinating agents should be quenched carefully, for example, by slow addition to a cooled, stirred base solution or an appropriate alcohol.

-

Waste Disposal: All chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[28]

References

-

ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (1) acetyl chloride and L-Lactic.... Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Google Patents. (2014). WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.

-

PubMed. (2016). Synthesis of three-arm block copolymer poly(lactic- co-glycolic acid)-poly(ethylene glycol) with oxalyl chloride and its application in hydrophobic drug delivery. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Oxalyl chloride. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Oxalyl Chloride - Common Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Evans, D. A. (n.d.). Protecting Groups. Retrieved from [Link]

- Google Patents. (n.d.). KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.

- Google Patents. (n.d.). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.

-

RSC Publishing. (n.d.). Catalytic conversion of biomass derivatives to lactic acid with increased selectivity in an aqueous tin(ii) chloride/choline chloride system. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

-

ResearchGate. (2017). How to deprotect O-Acetly's effectively in presence of a N-Fmoc in basic conditions?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). O-ACETYL-L-LACTYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). US5130478A - Process for the preparation of chlorides of chlorinated carboxylic acids.

- Google Patents. (n.d.). US20170210692A1 - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.

- Google Patents. (2018). Method for the preparation of (S)-2-acetyloxypropionic acid and derivatives thereof.

- Google Patents. (n.d.). Chemical synthesis method for undecanoyl chloride and lauroyl chloride.

- Google Patents. (n.d.). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.

- Google Patents. (n.d.). CA2897700A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.

-

NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. Protective Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]

- 10. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. CA2897700A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 16. Synthesis of three-arm block copolymer poly(lactic- co-glycolic acid)-poly(ethylene glycol) with oxalyl chloride and its application in hydrophobic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 18. Oxalyl Chloride [commonorganicchemistry.com]

- 19. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. US20170210692A1 - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]

- 22. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Buy this compound | 61882-51-7 [smolecule.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. fishersci.com [fishersci.com]

- 27. chembk.com [chembk.com]

- 28. fishersci.com [fishersci.com]

A Technical Guide to the Enantiomers of 2-Hydroxypropanoyl Chloride: Synthesis, Analysis, and Application in Drug Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the (R)- and (S)-enantiomers of 2-hydroxypropanoyl chloride. This document delves into the critical role of chirality in medicinal chemistry, outlines detailed methodologies for the synthesis and enantiomeric analysis of these versatile building blocks, and explores their application in the development of stereochemically pure pharmaceutical agents.

The Imperative of Chirality in Drug Design

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of a drug's efficacy and safety. Many biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules.[1] Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit undesirable side effects.[1] This fundamental principle underscores the necessity for enantiomerically pure compounds in drug development. The (R)- and (S)-enantiomers of this compound, also known as lactyl chloride, are valuable chiral building blocks that allow for the direct introduction of a defined stereocenter into a target molecule, ensuring the desired absolute stereochemistry of the final active pharmaceutical ingredient (API).[1]

Synthesis of Enantiopure (R)- and (S)-2-Hydroxypropanoyl Chloride

The synthesis of enantiomerically pure this compound presents a unique challenge due to the presence of the reactive hydroxyl group.[1] Direct chlorination of racemic lactic acid with reagents like thionyl chloride is a common method to produce the racemic mixture.[2] However, to obtain the individual enantiomers, a stereoselective approach is required. The most prevalent and practical strategy involves the resolution of racemic lactic acid, followed by the conversion of the separated enantiomers into their corresponding acyl chlorides.

Chiral Resolution of Racemic Lactic Acid

The cornerstone of this synthetic approach is the separation of the racemic lactic acid into its (R)- and (S)-enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]

A common and effective method involves the use of a chiral amine base, such as (R)-1-phenylethylamine, to form diastereomeric ammonium salts with (R)- and (S)-lactic acid.[3] The (R)-lactic acid reacts with (R)-1-phenylethylamine to form the (R,R)-salt, while the (S)-lactic acid forms the (S,R)-salt. These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent. Once separated, the pure enantiomers of lactic acid can be recovered by acidification.

Experimental Protocol: Chiral Resolution of Racemic Lactic Acid with (R)-1-Phenylethylamine

-

Salt Formation: A solution of racemic lactic acid in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of (R)-1-phenylethylamine. The mixture is stirred to ensure complete salt formation.

-

Fractional Crystallization: The solvent is partially evaporated, and the solution is allowed to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.

-

Purification: The collected crystals are recrystallized from the same solvent to enhance diastereomeric purity. The purity can be monitored by measuring the optical rotation of the salt.

-

Liberation of Enantiopure Lactic Acid: The purified diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid).

-

Extraction: The enantiomerically pure lactic acid is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether).

-

Isolation: The organic solvent is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and evaporated to yield the pure (R)- or (S)-lactic acid.

Conversion to this compound with Hydroxyl Protection

Due to the reactivity of the hydroxyl group, it is often advantageous to protect it before the chlorination of the carboxylic acid. Acetylation is a common protection strategy.

Experimental Protocol: Synthesis of (S)-2-Acetoxypropanoyl Chloride from L-Lactic Acid

This protocol is adapted from a described synthesis of a related compound.[5]

-

Acetylation: L-lactic acid is dissolved in a suitable solvent like tetrahydrofuran (THF). Acetyl chloride is added, and the reaction is stirred at room temperature to form (S)-2-acetoxypropanoic acid.[5]

-

Chlorination: The resulting (S)-2-acetoxypropanoic acid is then treated with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid to the acyl chloride, yielding (S)-2-acetoxypropanoyl chloride.[5]

-

Purification: The product is purified by distillation under reduced pressure.

The protecting acetyl group can be removed in a subsequent step if the free hydroxyl group is required in the final chiral building block.

The following diagram illustrates the overall workflow for the synthesis of enantiopure this compound via chiral resolution and protection.

Caption: Synthesis of enantiopure this compound.

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (ee) of a chiral sample is a critical step in ensuring the quality and stereochemical integrity of the synthesized building blocks.[6] Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[6] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[6]

Optical Rotation

Chiral molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity.[7][8] The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property.[7] While there is no simple correlation between the (R)/(S) configuration and the direction of rotation (+ or -), for a given chiral molecule, the two enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.[9] By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined.

| Property | Description |

| Specific Rotation ([α]) | A fundamental property of a chiral substance, defined as the observed rotation at a specific wavelength and temperature, for a solution of 1 g/mL concentration in a 1 dm path length cell.[7][9] |

| Enantiomeric Excess (% ee) | Calculated as: % ee = ([α]observed / [α]pure enantiomer) x 100 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Experimental Protocol: Chiral HPLC Analysis of this compound Derivatives

-

Derivatization (if necessary): Due to the high reactivity of acyl chlorides, they are often converted to more stable derivatives, such as esters or amides, prior to HPLC analysis. This is achieved by reacting the acyl chloride with a suitable alcohol or amine.

-

Column Selection: A chiral column with a stationary phase appropriate for the separation of the derivatives is chosen. Common chiral stationary phases are based on polysaccharides, proteins, or cyclodextrins.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected and optimized for the best separation.

-

Analysis: The derivatized sample is injected into the HPLC system. The enantiomers are separated on the chiral column and detected by a UV detector.

-

Quantification: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

The following diagram illustrates the workflow for the analysis of enantiomeric purity.

Caption: Analysis of enantiomeric purity workflow.

Applications in Drug Development

The true value of enantiomerically pure (R)- and (S)-2-hydroxypropanoyl chloride lies in their utility as chiral building blocks for the synthesis of complex, stereochemically defined drug molecules. By incorporating these synthons, medicinal chemists can ensure the correct stereochemistry at a crucial point in the molecular architecture, which is paramount for achieving the desired biological activity.

A notable example is the synthesis of (S)-2-(2-hydroxypropanamido) benzoic acid, a novel benzoic acid derivative isolated from the marine fungus Penicillium chrysogenum.[5] This compound has demonstrated significant anti-inflammatory activity. Its synthesis involves the use of L-lactic acid, the precursor to (S)-2-hydroxypropanoyl chloride, to introduce the (S)-stereocenter.[5]

The general reaction involves the acylation of an amine with the chiral acyl chloride, forming an amide bond and incorporating the chiral hydroxypropanoyl moiety.

This reaction highlights how a readily available, enantiopure building block can be efficiently utilized to construct a more complex molecule with a specific, biologically active stereochemistry. The versatility of this reaction allows for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Conclusion

The (R)- and (S)-enantiomers of this compound are indispensable tools in the arsenal of the modern medicinal chemist. Their importance stems from the fundamental principle of chirality in drug action, where the precise three-dimensional structure of a molecule dictates its biological function. This guide has provided a comprehensive overview of the synthesis of these enantiopure building blocks, primarily through the resolution of racemic lactic acid, and has detailed the analytical techniques required to verify their enantiomeric purity. The application of these chiral synthons in the construction of stereochemically defined pharmaceutical agents, as exemplified by the synthesis of a potent anti-inflammatory compound, underscores their critical role in the advancement of drug discovery and development. As the demand for safer and more effective single-enantiomer drugs continues to grow, the methodologies for producing and analyzing high-purity chiral building blocks like (R)- and (S)-2-hydroxypropanoyl chloride will remain of paramount importance.

References

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. Available at: [Link]

-

Synthesis of chiral building blocks for use in drug discovery - PubMed. Available at: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. Available at: [Link]

-

Direct chiral resolution of lactic acid in food products by capillary electrophoresis - PubMed. Available at: [Link]

-

Suggest two methods to resolve racemic Lactic acid into optically active .. - Filo. Available at: [Link]

-

Enantiomeric excess - Wikipedia. Available at: [Link]

-

Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids - ResearchGate. Available at: [Link]

-

5.3 Racemates and optical resolution | Ch. 5 Textbook | Ch.5 - Lactic acid | Programmed Learning / Stereochemistry. Available at: [Link]

-

Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive. Available at: [Link]

-

The first enantioselective synthesis of (R)-traumatic lactone. Details... - ResearchGate. Available at: [Link]

-

Scheme 1. Reagents and conditions: (1) acetyl chloride and L-Lactic,... - ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of Isotopically Labeled Homocitric Acid Lactone - PMC - NIH. Available at: [Link]

-

Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

-

A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH. Available at: [Link]

-

(PDF) Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Available at: [Link]

-

Chiral resolution - Wikipedia. Available at: [Link]

-

Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps. Available at: [Link]

- CA2897700A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents.

-

This compound | C3H5ClO2 | CID 18362554 - PubChem - NIH. Available at: [Link]

-

Acetyl (s)-lactyl chloride | C5H7ClO3 | CID 129717411 - PubChem - NIH. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - Chemical Science (RSC Publishing). Available at: [Link]

- US20170210692A1 - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents.

-

Synthesis of Enantiopure[10]Cyclorubicenes - PMC - PubMed Central - NIH. Available at: [Link]

-

Optical rotation - Wikipedia. Available at: [Link]

-

5.7 Optical Activity | Organic Chemistry - YouTube. Available at: [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Available at: [Link]

-

2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 61882-51-7 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 7. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Lactyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Lactyl chloride, a reactive acyl chloride derived from lactic acid, is a pivotal building block in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a reactive acid chloride and a chiral center, makes it a valuable intermediate. However, the inherent reactivity of the acyl chloride group presents significant challenges regarding the compound's stability and requisite storage conditions. This guide provides a comprehensive technical overview of the factors governing the stability of lactyl chloride, its primary degradation pathways, and recommended protocols for its storage, handling, and stability assessment. By understanding and controlling these factors, researchers can ensure the integrity of lactyl chloride, leading to more reliable and reproducible synthetic outcomes.

I. Chemical Stability and Decomposition Pathways

The stability of lactyl chloride is intrinsically linked to the high electrophilicity of the carbonyl carbon. This reactivity makes it susceptible to nucleophilic attack, with hydrolysis being the most common and significant degradation pathway.

A. Primary Decomposition Pathway: Hydrolysis

The most significant factor affecting the stability of lactyl chloride is its reaction with water. Acyl chlorides react readily with water in an exothermic reaction to yield the corresponding carboxylic acid and hydrochloric acid (HCl)[1][2][3]. In the case of lactyl chloride, this hydrolysis results in the formation of lactic acid and HCl.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated carboxylic acid intermediate to form HCl[4].

dot graph "Hydrolysis_of_Lactyl_Chloride" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

} dot

The rate of hydrolysis is rapid at room temperature and is accelerated by increased temperature and the presence of moisture[5][6]. Even atmospheric moisture can be sufficient to initiate degradation, leading to the release of corrosive HCl gas. This is why lactyl chloride often fumes in moist air[3].

B. Other Potential Decomposition Pathways

Besides hydrolysis, lactyl chloride may undergo other degradation reactions, particularly at elevated temperatures or in the presence of other nucleophiles.

-

Reaction with Other Nucleophiles: Alcohols, amines, and other nucleophiles will react readily with lactyl chloride, leading to the formation of esters, amides, and other derivatives, respectively. While these are often desired synthetic transformations, unintentional contact with such nucleophiles during storage will lead to degradation of the starting material.

II. Recommended Storage and Handling Protocols

Given its reactivity, the proper storage and handling of lactyl chloride are paramount to maintaining its purity and ensuring safety.

A. Storage Conditions

The primary goal of storage is to protect lactyl chloride from moisture and incompatible substances. The following conditions are recommended based on safety data sheets for similar reactive acyl chlorides:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, typically 2-8°C. | To reduce the rate of potential decomposition reactions. |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon). | To exclude atmospheric moisture and oxygen. |

| Container | Tightly sealed, corrosion-resistant containers. | To prevent ingress of moisture and reaction with the container material. |

| Location | A dry, well-ventilated, and designated corrosives storage area. | To ensure proper ventilation in case of leaks and to segregate from incompatible materials. |

| Incompatible Materials | Water, alcohols, amines, strong bases, and oxidizing agents. | To prevent violent reactions and degradation of the product. |

B. Handling Procedures

Due to its corrosive and reactive nature, strict handling procedures must be followed:

-

Personal Protective Equipment (PPE): Always handle lactyl chloride in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.

-

Dispensing: Use dry glassware and syringes for transferring the liquid. An inert atmosphere should be maintained during transfer whenever possible.

-

Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Do not use water to clean up spills as it will react violently.

-

Waste Disposal: Dispose of lactyl chloride and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

III. Experimental Protocols for Stability Assessment

A crucial aspect of working with lactyl chloride is the ability to assess its purity and monitor its stability over time. This requires robust analytical methods that can separate the intact lactyl chloride from its degradation products.

A. Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. For lactyl chloride, this would involve quantifying the decrease in its concentration and the corresponding increase in its primary degradation product, lactic acid.

Gas chromatography is a powerful technique for analyzing volatile compounds like lactyl chloride and its degradation products after derivatization.

Protocol: GC-FID Analysis of Lactyl Chloride and Lactic Acid (after derivatization)

-

Principle: Lactyl chloride can be derivatized to a more stable ester for analysis. Lactic acid, a non-volatile degradation product, also requires derivatization (e.g., silylation) to make it amenable to GC analysis[8][9]. This method allows for the simultaneous quantification of the parent compound and its primary degradation product.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A mid-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Sample Preparation and Derivatization:

-

For Lactyl Chloride: React a known amount of the sample with a dry alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding lactate ester.

-

For Lactic Acid: Treat the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert lactic acid to its volatile trimethylsilyl ester.

-

Prepare calibration standards of the derivatized lactyl chloride and lactic acid.

-

-

GC Conditions (starting point, optimization required):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow.

-

-

Data Analysis: Quantify the derivatized lactyl chloride and lactic acid against their respective calibration curves. The purity of lactyl chloride can be determined, and the extent of degradation can be calculated from the amount of lactic acid formed.

dot graph "GC_Analysis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} dot

As hydrolysis of lactyl chloride produces one equivalent of hydrochloric acid, titrating the generated chloride can be a straightforward method to quantify the extent of degradation.

Protocol: Argentometric Titration of Chloride

-

Principle: This method involves the titration of chloride ions with a standardized solution of silver nitrate (AgNO₃). The endpoint can be detected potentiometrically or with a colorimetric indicator (Mohr's method)[10][11].

-

Instrumentation: Burette, pH meter with a silver electrode (for potentiometric titration), or standard glassware for manual titration.

-

Reagents:

-

Standardized silver nitrate solution (e.g., 0.1 M).

-

Potassium chromate indicator (for Mohr's method).

-

Acetone (to reduce the solubility of silver chloride)[12].

-

-

Procedure:

-

Accurately weigh a sample of lactyl chloride and dissolve it in a suitable organic solvent (e.g., acetone).

-

Add a known volume of water to induce hydrolysis.

-

If using Mohr's method, add a small amount of potassium chromate indicator.

-

Titrate the solution with the standardized silver nitrate solution until the endpoint is reached (a persistent red-brown precipitate of silver chromate in Mohr's method, or the inflection point in a potentiometric titration).

-

-

Calculation: The amount of chloride titrated is directly proportional to the amount of lactyl chloride that has hydrolyzed.

B. Accelerated Stability Studies

To predict the long-term stability and shelf-life of lactyl chloride without waiting for real-time degradation, accelerated stability studies can be performed. These studies involve subjecting the sample to elevated stress conditions, such as increased temperature and humidity[11][13][14].

Protocol: Accelerated Stability Study

-

Sample Preparation: Dispense aliquots of high-purity lactyl chloride into several sealed vials under an inert atmosphere.

-

Storage Conditions: Place the vials in stability chambers at various elevated temperatures (e.g., 25°C, 40°C, and 60°C) and controlled humidity levels (e.g., 75% RH). Include a control set stored at the recommended long-term storage condition (e.g., 4°C).

-

Time Points: Pull samples from each condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze each sample using a validated stability-indicating method (e.g., the GC method described above) to determine the remaining concentration of lactyl chloride and the concentration of lactic acid.

-

Data Analysis: Plot the concentration of lactyl chloride versus time for each condition. The degradation rate constant can be determined from the slope of the line. The Arrhenius equation can then be used to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.

IV. Conclusion

Lactyl chloride is a valuable yet highly reactive chemical intermediate. Its stability is primarily compromised by hydrolysis, a reaction that is readily initiated by trace amounts of water. Therefore, stringent control over storage and handling conditions is imperative to maintain its chemical integrity. Storage in a cool, dry environment under an inert atmosphere is essential. For researchers and drug development professionals, the implementation of robust, stability-indicating analytical methods, such as the GC and titrimetric methods outlined in this guide, is critical for quality control and for conducting meaningful stability studies. By adhering to these principles and protocols, the challenges associated with the instability of lactyl chloride can be effectively managed, ensuring its successful application in synthesis.

References

-

Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams. [Link]

-

The Determination of Chlorine and Ionic Chloride in Organic Compounds. (n.d.). DTIC. [Link]

-

Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. [Link]

-

Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. (2018, February 12). NIH. [Link]

-

Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). American Pharmaceutical Review. [Link]

-

Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary. [Link]

-

2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis. (n.d.). Analytice. [Link]

- Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography). (n.d.).

-

Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. (2024, August 13). AIP Publishing. [Link]

-

Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (n.d.). MDPI. [Link]

-

Organic Acid Profiling Analysis in Culture Media of Lactic Acid Bacteria by Gas Chromatography-Mass Spectrometry. (2025, August 8). ResearchGate. [Link]

-

Kinetics of the hydrolysis of acyl chlorides in pure water. (1967, July 15). Semantic Scholar. [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. [Link]

-

Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. (n.d.). JEOL. [Link]

-

Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. [Link]

-

Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2025, August 6). ResearchGate. [Link]

-

Recommendations for titration methods validation. (n.d.). US Pharmacopeia (USP). [Link]

-

Quantitative NMR of chloride by an accurate internal standard approach. (n.d.). ResearchGate. [Link]

-

Real-time and accelerated storage stability studies. (n.d.). WHO. [Link]

-

Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020, September 24). PubMed Central (PMC). [Link]

-

Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (n.d.). NIH. [Link]

-

Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. (n.d.). ACS Publications. [Link]

- Synthesis method of D-(+)-2-chloropropionyl chloride. (n.d.).

-

Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]

-

method 9253 chloride (titrimetric, silver nitrate). (n.d.). EPA. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams. [Link]

-

Quantitative NMR Spectroscopy. (n.d.). [Link]

-

2-Chloropropionyl chloride CHLORIDE MSDS. (n.d.). KRISHNA SOLVECHEM LTD. [Link]

-

Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2025, January 10). Save My Exams. [Link]

-

Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

-

Validation Steps and Recommended Limits for Titration Methods. (n.d.). Mettler Toledo. [Link]

-

Development and Validation of Method for Determination of Chloride in Surfactant Sample Using Auto-Titrator. (2020, June 17). ResearchGate. [Link]

-

Development and Validation of Method for Determination of Chloride in Surfactant Sample Using Auto-Titrator. (2025, August 9). ResearchGate. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]

-

Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. (n.d.). ACS Publications. [Link]

- Method for preparing 2-chloropropionyl chloride with high optical activity. (n.d.).

-

an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]

-

Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. (2017, January 5). PubMed. [Link]

-

DEVELOPMENT AND VALIDATION OF THE STABILITY-INDICATING LC-UV METHOD FOR DETERMINATION OF CEFOZOPRAN HYDROCHLORIDE. (n.d.). PubMed. [Link]

-

LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). Jefferson Digital Commons. [Link]

Sources

- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. savemyexams.com [savemyexams.com]

- 6. sparkl.me [sparkl.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]

- 11. www3.paho.org [www3.paho.org]

- 12. epa.gov [epa.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. extranet.who.int [extranet.who.int]

The Versatile Chiral Synthon: A Technical Guide to 2-Hydroxypropanoyl Chloride and Its Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block of Strategic Importance

2-Hydroxypropanoyl chloride, more commonly known in the scientific community as lactoyl chloride , is a reactive and versatile chiral building block that holds a significant position in modern organic synthesis.[1][2] Its structure, featuring both a reactive acyl chloride and a hydroxyl group on a three-carbon backbone, makes it a powerful tool for introducing the lactoyl moiety into a diverse array of molecules.[1] This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the synonyms, chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of bioactive molecules and advanced materials.

Nomenclature and Synonyms: Identifying the Core Moiety

Clarity in chemical communication is paramount. This compound is known by several names, and a comprehensive understanding of its nomenclature is essential for navigating the scientific literature.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 61882-51-7 | C₃H₅ClO₂ | 108.52 |

| Lactoyl chloride | 61882-51-7 | C₃H₅ClO₂ | 108.52 |

| Propanoyl chloride, 2-hydroxy- | 61882-51-7 | C₃H₅ClO₂ | 108.52 |

| MFCD29956837 | 61882-51-7 | C₃H₅ClO₂ | 108.52 |

| 2-Hydroxypropanoylchloride | 61882-51-7 | C₃H₅ClO₂ | 108.52 |

| SCHEMBL859262 | 61882-51-7 | C₃H₅ClO₂ | 108.52 |

Data sourced from PubChem.[2]

The Significance of Chirality: (R)- and (S)-2-Hydroxypropanoyl Chloride